molecular formula C10H11N5O2 B2972768 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 1210662-66-0

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2972768
CAS No.: 1210662-66-0
M. Wt: 233.231
InChI Key: SOMKOAQXCSEAQM-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-methylpyrazole group and at position 2 with a cyclopropanecarboxamide moiety. This structure combines the metabolic stability of the 1,3,4-oxadiazole ring with the steric and electronic effects of the methylpyrazole and cyclopropane groups.

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-15-5-4-7(14-15)9-12-13-10(17-9)11-8(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMKOAQXCSEAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₇O₂, with a molecular weight of 301.30 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a pyrazole and oxadiazole structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 1-methyl-1H-pyrazole with oxadiazole derivatives in the presence of coupling agents. The resultant compound is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. For example, the antibacterial activity was assessed using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. A related study reported that similar compounds demonstrated MIC values ranging from 22.4 to 30.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
4b22.4Bacillus subtilis
4b29.8Staphylococcus aureus
4b29.6Escherichia coli
4b30.0Klebsiella pneumoniae

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential anti-inflammatory effects. These findings indicate a mechanism where the compound may modulate immune responses, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been explored through various cellular assays. Preliminary results suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The compound may modulate receptors involved in inflammatory pathways.
  • Caspase Activation : In cancer cells, it appears to activate apoptotic pathways through caspase activation.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study involving a derivative showed promising results in reducing tumor size in xenograft models when administered at specific dosages .
  • Another investigation highlighted its role in reducing inflammation markers in animal models of arthritis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogous 1,3,4-oxadiazole derivatives:

Compound Name Oxadiazole Substituent Amide Group Molecular Weight Observed Activity
Target Compound 1-methyl-1H-pyrazol-3-yl Cyclopropanecarboxamide Not reported Not specified
OZE-I (C16H17N3O2) 5,6,7,8-Tetrahydro-2-naphthalenyl Cyclopropanecarboxamide 283.32 Antimicrobial
OZE-III (C13H14ClN3O2) 4-Chlorophenyl Pentanamide 279.72 Antimicrobial
LMM5 (C21H22N4O4S) (4-methoxyphenyl)methyl Benzamido-sulfamoyl Not reported Antifungal
3a (C21H15ClN6O) 4-cyano-1-phenyl-1H-pyrazol-5-yl Chloro-methyl-pyrazole 403.1 Not specified
Key Observations:

Substituent Effects on Activity: The cyclopropanecarboxamide group in the target compound and OZE-I may enhance lipophilicity, improving membrane penetration in microbial targets . Sulfamoyl groups in LMM5 and LMM11 () are associated with antifungal activity, a property absent in the target compound due to its distinct functionalization .

Electronic and Steric Modifications :

  • OZE-III’s 4-chlorophenyl substituent introduces electron-withdrawing effects, possibly enhancing interactions with bacterial targets, while the target’s methylpyrazole provides electron-rich aromaticity for π-π stacking .
  • The pentanamide in OZE-III versus the cyclopropanecarboxamide in the target compound highlights how smaller cyclic amides may optimize steric fit in binding pockets .

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